

# Comparative Analysis of Irpagratinib in the Treatment of Advanced Hepatocellular Carcinoma

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## Compound of Interest

Compound Name: *Irpagratinib*

Cat. No.: *B12386767*

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A detailed guide for researchers and drug development professionals on the clinical trial outcomes of **Irpagratinib** versus standard-of-care therapies in advanced hepatocellular carcinoma (HCC).

This guide provides a comprehensive comparative analysis of the clinical trial outcomes for **Irpagratinib**, a novel selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitor, against established first- and second-line treatments for advanced hepatocellular carcinoma (HCC). The data presented is intended to offer an objective overview for researchers, scientists, and drug development professionals, facilitating informed decision-making and future research directions.

## Introduction to Irpagratinib and its Mechanism of Action

**Irpagratinib** (formerly ABSK011) is an investigational, orally administered small molecule inhibitor that selectively targets FGFR4.<sup>[1]</sup> The FGF19-FGFR4 signaling pathway is implicated in the pathogenesis of a subset of HCC, with approximately 30% of patients exhibiting FGF19 overexpression, which is associated with a more aggressive disease course and poorer prognosis.<sup>[2]</sup> **Irpagratinib** is designed to inhibit this pathway, thereby impeding tumor growth and proliferation in this molecularly defined patient population.<sup>[1]</sup> Recent clinical trials have

explored its efficacy and safety both as a monotherapy and in combination with other systemic agents.

## First-Line Treatment of Advanced Hepatocellular Carcinoma: A Comparative Overview

The current standard of care for first-line treatment of advanced HCC has evolved from tyrosine kinase inhibitors (TKIs) to immunotherapy-based combinations. This section compares the clinical trial outcomes of **Irpagratinib** in combination with atezolizumab with established first-line therapies.

### Efficacy of First-Line Therapies

Treatment Regimen	Clinical Trial	Patient Population	Median Overall Survival (OS)	Median Progression-Free Survival (PFS)	Objective Response Rate (ORR)
Irpagratinib + Atezolizumab	ABSK-011-201 (Phase 2)	Treatment-Naive, FGF19+	Not Reached	7.0 months	50.0%
Atezolizumab + Bevacizumab	IMbrave150 (Phase 3)	Treatment-Naive	19.2 months	6.9 months	30%
Lenvatinib	REFLECT (Phase 3)	Treatment-Naive	13.6 months	7.4 months	24.1%
Sorafenib	SHARP (Phase 3)	Treatment-Naive	10.7 months	5.5 months	2%

### Safety and Tolerability of First-Line Therapies

Treatment Regimen	Common Grade ≥3 Adverse Events
Irpagratinib + Atezolizumab	Increased ALT (13.3%), Increased AST (13.3%), Decreased white blood cell count (6.7%), Decreased platelet count (6.7%), Increased blood bilirubin (6.7%)[3]
Atezolizumab + Bevacizumab	Hypertension (15.2%), Increased AST (7.8%), Increased ALT (6.1%), Proteinuria (3.0%)[4]
Lenvatinib	Hypertension (23%), Diarrhea (8%), Decreased appetite (5%), Decreased platelet count (5%), Palmar-plantar erythrodysesthesia (3%)[5]
Sorafenib	Hand-foot skin reaction (8%), Diarrhea (8%), Fatigue (5%)[6]

## Second-Line Treatment of Advanced Hepatocellular Carcinoma: A Comparative Overview

For patients who progress on first-line therapy, several treatment options are available. This section compares the outcomes of **Irpagratinib** in a pre-treated population with established second-line therapies.

### Efficacy of Second-Line Therapies

Treatment Regimen	Clinical Trial	Patient Population	Median Overall Survival (OS)	Median Progression-Free Survival (PFS)	Objective Response Rate (ORR)
Irpagatinib + Atezolizumab	ABSK-011-201 (Phase 2)	ICI-Exposed, FGF19+	Not Reached	8.3 months	52.9%
Regorafenib	RESORCE (Phase 3)	Sorafenib-Pretreated	10.6 months	3.1 months	11%
Cabozantinib	CELESTIAL (Phase 3)	Sorafenib-Pretreated	10.2 months	5.2 months	4%
Ramucirumab	REACH-2 (Phase 3)	Sorafenib-Pretreated, AFP $\geq$ 400 ng/mL	8.5 months	2.8 months	4.6%

## Safety and Tolerability of Second-Line Therapies

Treatment Regimen	Common Grade $\geq$ 3 Adverse Events
Irpagatinib + Atezolizumab	Increased ALT (11.1%), Increased blood bilirubin (11.1%), Increased AST (5.6%), Diarrhea (5.6%), Decreased white blood cell count (5.6%)[3]
Regorafenib	Hypertension (15.2%), Hand-foot skin reaction (12.6%), Fatigue (9.1%), Diarrhea (3.2%)[7]
Cabozantinib	Palmar-plantar erythrodysesthesia (13%), Hypertension (16%), Diarrhea (10%), Increased AST (12%), Fatigue (10%)[8]
Ramucirumab	Hypertension (12.2%), Hyponatremia (5.6%)[9]

## Experimental Protocols of Key Clinical Trials

A summary of the methodologies for the pivotal clinical trials discussed in this guide is provided below.

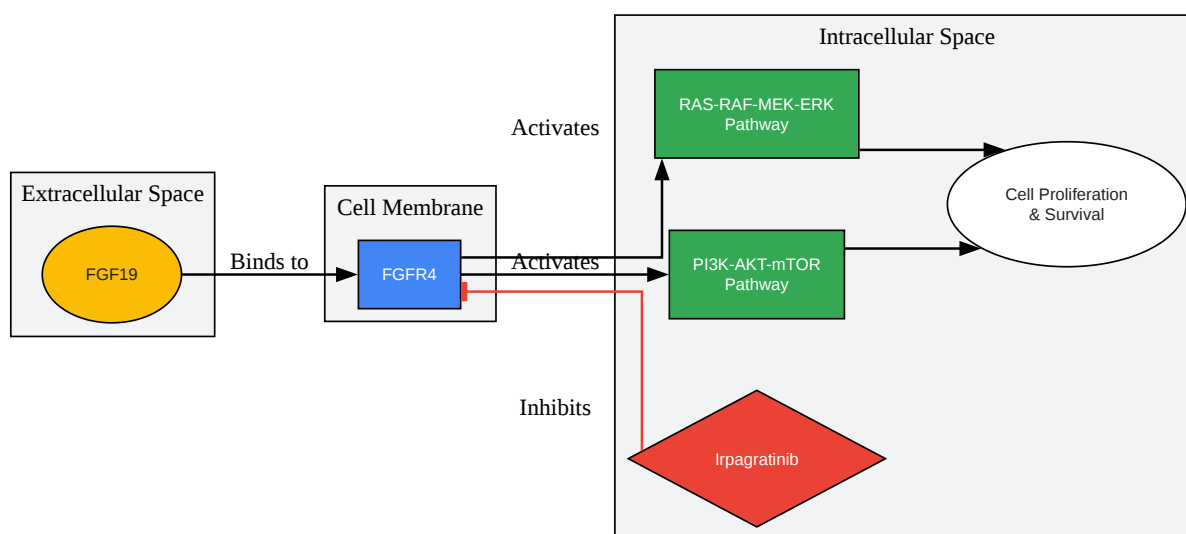
Clinical Trial	Phase	Design	Patient Population	Key Endpoints
ABSK-011-201 (Irpagratinib + Atezolizumab)	2	Open-label	Advanced HCC with FGF19 overexpression, treatment-naïve or ICI-exposed.	ORR, PFS, DOR, DCR, OS, Safety
IMbrave150 (Atezolizumab + Bevacizumab)	3	Randomized, open-label	Unresectable HCC, no prior systemic therapy, Child-Pugh class A.[10][11]	OS, PFS, ORR, DOR, Safety[11]
REFLECT (Lenvatinib)	3	Randomized, open-label, non- inferiority	Unresectable HCC, no prior systemic therapy, Child-Pugh class A.[12][13]	OS (non- inferiority), PFS, TTP, ORR, Safety[14]
SHARP (Sorafenib)	3	Randomized, double-blind, placebo- controlled	Advanced HCC, no prior systemic therapy, Child- Pugh class A.[6] [15]	OS, Time to symptomatic progression, TTP, DCR, Safety
RESORCE (Regorafenib)	3	Randomized, double-blind, placebo- controlled	HCC with progression on sorafenib, Child- Pugh class A.[16] [17]	OS, PFS, TTP, ORR, DCR, Safety[17]
CELESTIAL (Cabozantinib)	3	Randomized, double-blind, placebo- controlled	Advanced HCC with progression on up to two prior systemic therapies (including	OS, PFS, ORR, Safety[18]

				sorafenib), Child-Pugh class A.[8]
REACH-2 (Ramucirumab)	3	Randomized, double-blind, placebo-controlled	Advanced HCC with progression on sorafenib and AFP $\geq 400$ ng/mL, Child-Pugh class A.[9]	OS, PFS, ORR, Time to progression, Safety[19]
			[19]	

## Visualizing Key Pathways and Workflows

### FGF19-FGFR4 Signaling Pathway

The following diagram illustrates the FGF19-FGFR4 signaling pathway, the target of **Irpagratinib**. Overexpression of FGF19 leads to the activation of FGFR4, which in turn stimulates downstream pathways promoting cell proliferation and survival.

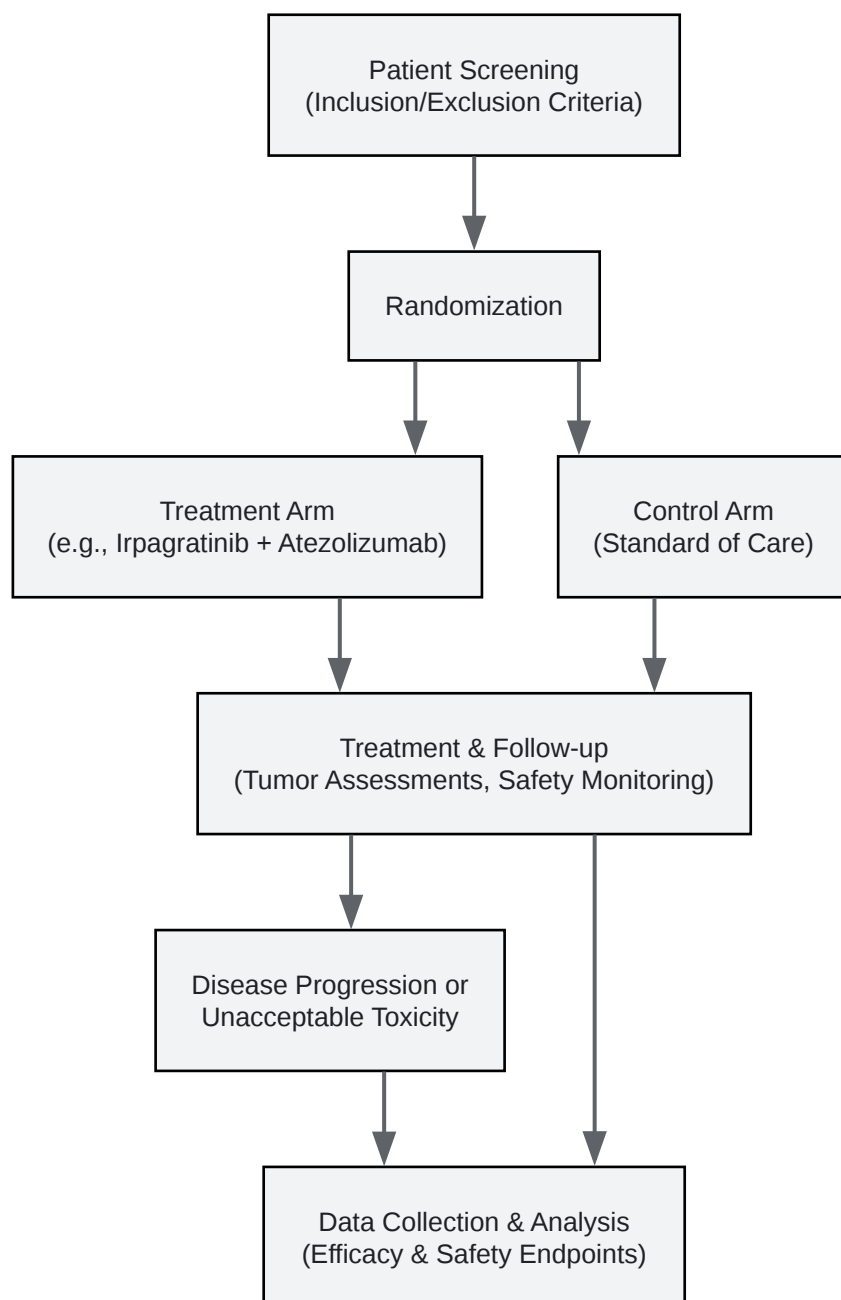


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**Caption:** Simplified FGF19-FGFR4 signaling pathway targeted by **Irpagratinib**.

## Clinical Trial Workflow for Advanced HCC

The diagram below outlines a generalized workflow for a clinical trial investigating a new systemic therapy for advanced HCC, from patient screening to data analysis.



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